Cas no 2172117-30-3 (3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid)

3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid
- 2172117-30-3
- EN300-1587162
-
- インチ: 1S/C17H17NO2/c19-17(20)15-10-14(13-6-2-1-3-7-13)11-16(12-15)18-8-4-5-9-18/h4-6,8-12H,1-3,7H2,(H,19,20)
- InChIKey: WRKFEMMURAHMTF-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=C(C=1)C1=CCCCC1)N1C=CC=C1)=O
計算された属性
- 精确分子量: 267.125928785g/mol
- 同位素质量: 267.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 385
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 42.2Ų
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1587162-0.05g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 0.05g |
$983.0 | 2023-06-05 | ||
Enamine | EN300-1587162-2.5g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 2.5g |
$2295.0 | 2023-06-05 | ||
Enamine | EN300-1587162-10.0g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 10g |
$5037.0 | 2023-06-05 | ||
Enamine | EN300-1587162-100mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 100mg |
$1031.0 | 2023-09-24 | ||
Enamine | EN300-1587162-5000mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 5000mg |
$3396.0 | 2023-09-24 | ||
Enamine | EN300-1587162-50mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 50mg |
$983.0 | 2023-09-24 | ||
Enamine | EN300-1587162-5.0g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 5g |
$3396.0 | 2023-06-05 | ||
Enamine | EN300-1587162-0.1g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 0.1g |
$1031.0 | 2023-06-05 | ||
Enamine | EN300-1587162-0.25g |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 0.25g |
$1078.0 | 2023-06-05 | ||
Enamine | EN300-1587162-2500mg |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid |
2172117-30-3 | 2500mg |
$2295.0 | 2023-09-24 |
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acidに関する追加情報
Introduction to 3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid (CAS No. 2172117-30-3)
3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 2172117-30-3, is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This benzoic acid derivative features a fused cyclohexene ring and a pyrrole moiety, which together create a unique pharmacophoric profile. The presence of these heterocyclic structures suggests potential interactions with biological targets, making it a promising candidate for further investigation in drug discovery.
The compound’s molecular framework combines the rigidity of the benzene ring with the flexibility of the cyclohexene and pyrrole groups. This structural arrangement not only influences its physicochemical properties but also modulates its biological activity. The benzoic acid core is well-known for its role in various pharmacological applications, including anti-inflammatory, analgesic, and antioxidant effects. The incorporation of a cyclohexenyl group enhances the compound’s lipophilicity, potentially improving membrane permeability and bioavailability, while the pyrrole ring introduces nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid to various protein targets. Studies suggest that this compound may interact with enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression. For instance, the pyrrole moiety could bind to heme-containing proteins, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the benzoic acid group may engage with carboxylic acid-binding pockets in proteins, modulating their activity.
In vitro studies have begun to elucidate the pharmacological potential of 3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid. Preliminary data indicate that this compound exhibits inhibitory activity against certain kinases and transcription factors implicated in cancer cell proliferation. The cyclohexene ring’s conformational flexibility allows for optimal positioning of the pyrrole and benzoic acid groups relative to the active sites of these targets. Furthermore, the compound’s ability to cross cell membranes efficiently suggests it could be developed into an oral therapeutic agent.
The synthesis of 3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the cyclohexene ring via cyclization reactions and the introduction of the pyrrole group through condensation or metal-catalyzed coupling reactions. Advances in green chemistry have prompted researchers to explore sustainable synthetic routes, such as catalytic hydrogenation and microwave-assisted synthesis, which reduce waste and energy consumption.
The biological evaluation of 3-(cyclohex-1-en-1-yl)-5-(1H-pyrrol-1-yl)benzoic acid has revealed promising results in preclinical models. Animal studies suggest that this compound possesses anti-inflammatory properties comparable to existing therapeutic agents but with improved selectivity and reduced side effects. The benzoic acid moiety’s ability to inhibit prostaglandin synthesis may contribute to its anti-inflammatory effects, while the pyrrole ring could modulate immune responses by interacting with cytokine receptors.
Future research directions include exploring the structure-activity relationships (SAR) of 3-(cyclohex-1-en-1-y l)-5-(1H-pyrrol -1 -yl)benzoic acid derivatives to identify more potent analogs. By systematically modifying substituents on the benzene ring, cyclohexene, and pyrrole groups, researchers can fine-tune the compound’s pharmacological profile. Additionally, investigating its mechanism of action at a molecular level will provide insights into its therapeutic potential and guide further development.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 3-(cyclohex -1 -en -1 -yl)-5-( 1 H -pyrrol - 1 -yl )benzoic acid. These platforms enable rapid testing of large libraries of compounds against diverse biological targets, facilitating the identification of lead candidates for further optimization. Computational tools such as virtual screening and molecular docking have complemented HTS by predicting binding affinities and interactions between compounds and their targets.
The development of novel drug candidates requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians. Collaborative efforts between academic institutions and pharmaceutical companies have been instrumental in advancing research on 3-(cyclohex - 1 -en - 1 - yl ) - 5 -( 1 H -pyrrol - 1 - yl )benzoic acid . Preclinical studies are currently underway to evaluate its safety profile and efficacy in human disease models.
The versatility of 3-(cyclohex - 1 -en - 1 - yl ) - 5 -( 1 H -pyrrol - 1 - yl )benzoic acid extends beyond its potential as an anti-cancer agent; it may also find applications in other therapeutic areas such as neurodegenerative diseases and infectious disorders. The compound’s ability to modulate multiple signaling pathways makes it a valuable scaffold for developing dual-action drugs that address complex diseases.
In conclusion,3-(cyclohexen-l yl)-5( l H-pyr rol-l yl )benz oic ac id (CAS No .217211730 .3 ) is a structurally unique compoun d with significant pharma c ological potential . Its combinatorial pharmacophore , consisting o f a ben z o ic ac id core , cyc lo hex ene , an d p y r rol e m o i e t s , positions it as an attr active candi date for fur ther stu dies . With continued research into its syn thesis , mechanis m o f action , an d clinica l app lications , this com pound holds promise for improv ing patient outco mes i n various disea ses . p>
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